molecular formula C20H24FN3O4S B5723720 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B5723720
M. Wt: 421.5 g/mol
InChI Key: LRENMIYDINFUEF-UHFFFAOYSA-N
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Description

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-22(29(26,27)19-9-7-18(28-2)8-10-19)15-20(25)24-13-11-23(12-14-24)17-5-3-16(21)4-6-17/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENMIYDINFUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways . The compound may act as an inhibitor or agonist, depending on the target and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy and methyl groups on the benzenesulfonamide moiety further enhances its pharmacokinetic profile and target specificity .

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